Paricalcitol-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paricalcitol-D6 is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Paricalcitol-D6 is a synthetic analog of vitamin D, specifically designed to modulate the activity of the vitamin D receptor (VDR) with a focus on reducing parathyroid hormone (PTH) levels. It is primarily used in the management of secondary hyperparathyroidism associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, safety, and case studies.
This compound operates through several biological pathways:
- VDR Activation : this compound selectively binds to VDR, leading to the modulation of gene expression related to calcium and phosphate metabolism. This binding inhibits PTH synthesis and secretion by enhancing calcium-sensing receptor (CaSR) activity in parathyroid cells .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit the classical NF-κB signaling pathway, which is involved in inflammatory responses. This action helps protect renal tubular cells from apoptosis induced by inflammatory stimuli .
- Renal Protection : By promoting autophagy and reducing tubular epithelial-mesenchymal transition (EMT), this compound contributes to improved renal function and reduced fibrosis in CKD models .
Table 1: Biological Mechanisms of this compound
Mechanism | Description |
---|---|
VDR Activation | Binds to VDR, regulating calcium and phosphate metabolism |
Inhibition of PTH | Suppresses PTH synthesis via CaSR upregulation |
Anti-inflammatory Activity | Modulates NF-κB signaling to reduce inflammation |
Renal Protection | Enhances autophagy and reduces renal fibrosis |
Efficacy in Clinical Studies
This compound has been evaluated in various clinical settings, particularly for its effects on PTH levels and renal function:
- Chronic Kidney Disease (CKD) : A meta-analysis revealed that Paricalcitol significantly lowers serum iPTH levels in CKD patients not yet on dialysis. The pooled relative risk for achieving a ≥30% reduction in iPTH was found to be 6.97, indicating strong efficacy .
- Proteinuria Reduction : Studies have shown that Paricalcitol administration also results in decreased proteinuria among diabetic CKD patients, suggesting additional renal protective benefits .
Table 2: Summary of Clinical Findings
Study Type | Population | Outcome Measure | Result |
---|---|---|---|
Meta-analysis | CKD patients | Serum iPTH levels | Significant reduction (RR = 6.97) |
Randomized Trials | Diabetic CKD patients | Proteinuria levels | Decreased proteinuria observed |
Safety Analysis | Various populations | Adverse Events | Generally well-tolerated with low incidence |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : A 65-year-old male with stage 4 CKD was administered this compound at a dose of 2 µg/day. After three months, his serum iPTH decreased from 800 pg/mL to 400 pg/mL, demonstrating effective management of secondary hyperparathyroidism.
- Case Study 2 : In a pediatric cohort with CKD stages 2-5, this compound was given intravenously at doses ranging from 0.04 to 0.1 µg/kg three times weekly. Results indicated a significant reduction in iPTH levels without notable side effects, supporting its use in younger populations .
Safety Profile
The safety profile of this compound is generally favorable:
- Adverse Effects : Commonly reported adverse effects include mild hypercalcemia and gastrointestinal disturbances; however, these are typically manageable .
- Monitoring Parameters : Regular monitoring of serum calcium and phosphate levels is recommended during treatment to mitigate risks associated with mineral imbalances.
Table 3: Safety Data Overview
Adverse Effect | Incidence Rate | Management Strategies |
---|---|---|
Mild Hypercalcemia | Low | Regular monitoring; dose adjustment |
Gastrointestinal Issues | Moderate | Dietary modifications; symptomatic treatment |
属性
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-OYAGBYDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。